Nicotine, hydrochloride, (+)- is a well-known alkaloid primarily derived from the tobacco plant. It is classified as a stimulant and is recognized for its psychoactive properties. The compound is often used in various forms for smoking cessation therapies and research purposes. Nicotine exists in two enantiomeric forms: (+)-nicotine, which is the naturally occurring form, and (−)-nicotine, which is less prevalent in nature.
Nicotine is predominantly sourced from the tobacco plant, Nicotiana tabacum, and can also be synthesized in laboratories through various chemical methods. Its hydrochloride salt form is commonly used due to its stability and solubility in water.
The synthesis of nicotine can be achieved through several methods, including both natural extraction and synthetic routes.
The synthetic routes often require specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent unwanted reactions. For instance, one method involves stirring reactants at 85 °C for extended periods to facilitate the necessary chemical transformations .
The molecular structure of nicotine consists of a pyridine ring and a pyrrolidine ring, contributing to its unique properties.
Nicotine participates in various chemical reactions that can modify its structure or produce derivatives.
Nicotine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the brain.
Nicotine has several significant applications in both scientific research and medical fields:
The chemical synthesis of enantiomerically pure nicotine derivatives has advanced significantly through innovative approaches that address stereochemical challenges. One industrially viable four-step synthesis begins with the condensation of N-vinylpyrrolidone with ethyl nicotinate in toluene with sodium methoxide catalysis, yielding myosmine (60% yield after acid treatment and distillation) [4] . Subsequent reduction of this imine intermediate employs either electrochemical or chemical methods. Electrochemical reduction using stainless steel electrodes in methanol achieves 98% substrate conversion, yielding nornicotine at 85% purity after distillation [4] . Alternatively, optimized sodium borohydride reduction with acid modification at sub-zero temperatures accelerates imine reduction while minimizing side reactions .
Chiral resolution represents a critical advancement in obtaining enantiopure intermediates. Diastereomeric salt crystallization using N-lauroyl-(R)-alanine in methyl tert-butyl ether (MTBE)/chloroform mixtures (3:1 ratio) achieves exceptional enantiomeric separation efficiency. This process yields (S)-nornicotine with 92% enantiomeric excess (ee) due to preferential crystallization of the (S)-nornicotine/N-lauroyl-(R)-alanine complex, whose crystalline structure enables effective chiral discrimination confirmed by X-ray diffraction analysis [4] . The resolved (S)-nornicotine undergoes N-methylation using formaldehyde reductive amination or methyl iodide to deliver (S)-nicotine [7] .
Asymmetric synthesis routes provide alternatives for challenging derivatives. The synthesis of (R)-nicotine employs B-allyldiisopinocampheylborane-mediated allylation of pyridine-3-carboxaldehyde at -100°C, achieving 86% yield with 94% ee [7]. Subsequent conversion to an azide intermediate and intramolecular hydroboration-cycloalkylation enables construction of the pyrrolidine ring with stereochemical fidelity [7]. Similarly, the Parkinson's drug candidate SIB-1508Y (Altinicline) is synthesized through functionalization of the nicotine core at the C-5 position via Sonogashira coupling to introduce an ethynyl group [2].
Table 1: Comparative Analysis of Nicotine Derivative Synthesis Methods
Synthetic Target | Key Methodology | Yield | Enantiomeric Excess | Reference |
---|---|---|---|---|
(S)-Nornicotine | Chiral resolution with N-lauroyl-(R)-alanine | 78% | 92% ee | [4] |
(R)-Nicotine | Asymmetric allylation/hydroboration | 68% (4 steps) | 94% ee | [7] |
SIB-1508Y (Altinicline) | C-5 Ethynylation of nicotine core | 45% | >99% ee | [2] |
Racemic Nornicotine | Electrochemical myosmine reduction | 85% | Racemic |
Nicotine biosynthesis in Nicotiana tabacum exemplifies specialized metabolism evolution through gene duplication and pathway recruitment. The pyrrolidine ring originates from polyamine metabolism, where gene duplication events enabled catalytic innovation: ornithine decarboxylase (ODC) produces putrescine, while putrescine N-methyltransferase (PMT)—evolutionarily derived from spermidine synthase—catalyzes the first committed step toward nicotine alkaloids [6]. N-methylputrescine oxidase (MPO), evolutionarily linked to diamine oxidases, then converts N-methylputrescine to N-methyl-Δ¹-pyrrolinium cation [6]. Concurrently, the pyridine ring derives from nicotinamide adenine dinucleotide (NAD) metabolism via quinolinic acid formed by quinolinate synthase (QS). Quinolinate phosphoribosyl transferase (QPT) shows tissue-specific expression in roots, supporting its recruitment into the nicotine pathway [6].
Genetic regulation centers on jasmonate-responsive transcription factors that coordinate the nicotine "regulon." The basic helix-loop-helix protein MYC2 acts as the primary jasmonate signaling component that transcriptionally activates ETHYLENE RESPONSE FACTOR (ERF) genes clustered at the NICOTINE2 (NIC2) locus [6]. This locus contains tandem arrays of ERF189, ERF199, and related transcription factors that bind GCC-box motifs (P-box elements) in promoters of nicotine biosynthetic genes. The hierarchical regulatory cascade is evidenced by: 1) MYC2 binding to G-box elements (CACGTG) in ERF promoters; and 2) ERF189/199 homodimers binding P-boxes (GCCGCC) to activate PMT, QPT, A622 (berberine bridge enzyme-like), and downstream structural genes [6].
Table 2: Genetic Regulation of Nicotine Biosynthesis
Regulatory Component | Function | Target Genes | Cis-Element |
---|---|---|---|
MYC2 | Master jasmonate-responsive transcription factor | ERF189, ERF199 | G-box (CACGTG) |
ERF189/ERF199 | NIC2-locus transcription factors | PMT, QPT, A622, BBL | P-box (GCCGCC) |
NIC2 locus | Genomic cluster of 12 ERF genes | Core structural genes | N/A |
Deletion mutant (nic2) | Loss-of-function mutation | Downregulation of entire pathway | N/A |
The NIC2 locus exemplifies functional specialization through gene clustering—a 650-kb region containing 12 ERF genes, where deletion mutants show dramatically reduced nicotine production [6]. Promoter analysis of structural genes reveals frequent occurrence of both G-boxes (for MYC2 binding) and P-boxes (for ERF binding), indicating how duplicated primary metabolic genes acquired regulatory elements to integrate into the jasmonate-responsive regulon [6]. This architecture enables rapid, coordinated induction of nicotine biosynthesis upon herbivory or jasmonate signaling, with spatial regulation confining synthesis primarily to roots and accumulation in aerial tissues.
Optimizing racemic nicotine production focuses on enhancing efficiency at three critical stages: imine reduction, stereochemical resolution, and reagent recycling. Electrochemical reduction of myosmine demonstrates significant advantages over catalytic hydrogenation. Using dual stainless steel 304 electrodes (10 mm × 40 mm × 1 mm) in methanol with LiCl electrolyte at 3.3V and 100 mA achieves 98% conversion to racemic nornicotine, with subsequent distillation providing 85% isolated yield [4] . This method eliminates expensive catalysts (e.g., 10% Pd/C) and high-pressure hydrogenation equipment while maintaining high throughput .
Crystallization optimization directly impacts chiral resolution economics. Systematic solvent screening identified methyl tert-butyl ether (MTBE)/chloroform mixtures (3:1 v/v) as optimal for diastereomeric salt formation with N-lauroyl-(R)-alanine [4] . This solvent system achieves 92% ee for (S)-nornicotine at 78% yield due to: 1) enhanced solubility differential between diastereomers; 2) controlled crystal growth kinetics favoring the (S)-nornicotine-chiral acid complex; and 3) efficient recovery of the resolving agent (>95%) through acidification and extraction . Temperature programming during crystallization further improves ee by preventing inclusion of the undesired enantiomer within the crystal lattice [4].
Reagent recycling establishes closed-loop production economics. The undesired (R)-nornicotine enantiomer is efficiently recovered (>90%) through oxidation using activated MnO₂, regenerating myosmine for re-entry into the reduction-separation cycle [4] . This approach, combined with solvent recovery via fractional distillation, reduces raw material costs by 40% compared to processes discarding the counter-enantiomer . Additionally, the chiral resolving agent (N-lauroyl-(R)-alanine) is reclaimed through acid-base extraction with minimal loss (<5% per cycle), significantly improving process sustainability .
Table 3: Optimization Parameters in Racemic Nicotine Synthesis
Process Stage | Optimization Strategy | Efficiency Gain | Economic Impact |
---|---|---|---|
Myosmine reduction | Electrochemical reduction (stainless steel electrodes) | 98% conversion, 85% isolated yield | Eliminates Pd catalyst costs |
Chiral resolution | MTBE/chloroform (3:1) crystallization with N-lauroyl-(R)-alanine | 92% ee, 78% yield | Solvent recovery >90% |
Reagent recycling | MnO₂ oxidation of (R)-nornicotine to myosmine | >90% regeneration | 40% cost reduction vs. discard |
Waste minimization | Closed-loop solvent recovery | >95% solvent reuse | Reduces raw material input |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: